N-beta-Aminoethyl-gly-oet 2hcl

Description

Nomenclature and Chemical Identity in Scholarly Contexts

A precise understanding of a chemical compound's identity is fundamental to scientific discourse. This section delineates the formal nomenclature, registry information, and structural features of N-beta-Aminoethyl-gly-oet 2hcl.

Systematic and Common Synonyms in Academic Literature

In academic and commercial chemical literature, the compound is recognized by several names. The designation "this compound" is a common shorthand. Its systematic IUPAC name is ethyl 2-(2-aminoethylamino)acetate;dihydrochloride (B599025). nih.gov Other frequently used synonyms include N-beta-Aminoethyl-Glycine ethyl ester dihydrochloride and N-β-Aminoethyl-Gly-OEt·2HCl. nih.govchemimpex.com These synonyms are often used interchangeably in research publications and chemical catalogs.

CAS Registry Number and Molecular Formula in Chemical Databases

For unambiguous identification in chemical databases, the compound is assigned the CAS Registry Number 24123-04-4. chemicalbook.commolcore.com The corresponding molecular formula is C6H16Cl2N2O2, which accounts for the atoms in the organic cation and the two chloride counter-ions. chemicalbook.commolcore.com The formula weight of the dihydrochloride salt is 219.11 g/mol . chemicalbook.commolcore.com

| Identifier | Value |

| CAS Registry Number | 24123-04-4 chemicalbook.commolcore.com |

| Molecular Formula | C6H16Cl2N2O2 chemicalbook.commolcore.com |

| Molecular Weight | 219.11 g/mol chemicalbook.commolcore.com |

Historical Perspective of this compound Research Trajectory

The research trajectory of this compound is intrinsically linked to the development of its core structural component, N-(2-aminoethyl)glycine (AEG). The conceptual origins of AEG's importance trace back to the early 1990s with the invention of Peptide Nucleic Acid (PNA) by Nielsen, Egholm, Berg, and Buchardt. researchgate.net PNA was proposed as a synthetic mimic of DNA, featuring a neutral, achiral polyamide backbone composed of repeating AEG units. researchgate.net This invention sparked significant interest in the synthesis of AEG monomers, including their ester derivatives, which serve as foundational building blocks for the solid-phase synthesis of PNA oligomers. researchgate.net

Early synthetic routes to AEG and its derivatives involved methods such as the alkylation of ethylenediamine (B42938) with α-haloacetic acid esters or the reductive amination of glyoxalic acid derivatives with ethylenediamine. rsc.orgcardiff.ac.uk Over the years, more refined and scalable synthetic procedures have been developed to meet the growing demand for these monomers in research and diagnostics. For example, methods starting from ethylenediamine and monoxone, followed by esterification and protection, have been reported to produce N-protected AEG esters. google.com The ethyl ester dihydrochloride form, this compound, represents a stable, storable salt of the AEG ethyl ester, which can be readily deprotected and used in subsequent coupling reactions. researchgate.net

Significance and Research Impact in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies primarily in its utility as a versatile synthetic precursor. Its bifunctional nature, possessing two distinct amine groups (in its free base form) and an ester, allows for sequential and site-selective modifications, making it an ideal component for constructing more complex molecules. chemimpex.com

Role as a Synthetic Intermediate in Complex Molecule Construction

The most prominent role of this compound is as a key intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers. ias.ac.in PNA is a class of artificial polymers used in molecular biology and diagnostics due to its ability to bind to DNA and RNA with high affinity and specificity. researchgate.net The N-(2-aminoethyl)glycine backbone is what distinguishes PNA from natural nucleic acids. The synthesis of PNA oligomers typically involves the sequential coupling of AEG monomers, each carrying a specific nucleobase (adenine, guanine, cytosine, or thymine). researchgate.netias.ac.in this compound, or more commonly its N-protected versions, serves as the starting point for creating these monomers. The ethyl ester provides a convenient handle for the initial stages of monomer synthesis before it is typically hydrolyzed to the free acid for coupling to the growing PNA chain on a solid support. researchgate.net

Beyond PNA, the AEG scaffold has been exploited to build other complex molecular structures. Researchers have incorporated it into glycoconjugates and glycopeptides. nih.govbeilstein-journals.org In these applications, sugar moieties are attached to the AEG backbone. These constructs are valuable tools for studying the crucial biological roles of carbohydrate-protein interactions, which are involved in processes like cell-cell recognition and immune response. nih.govbeilstein-journals.org The compound also serves as an intermediate in the synthesis of various amino acid derivatives and has been noted for its potential in developing peptide-based drugs, chelating agents for coordination chemistry, and diagnostic reagents. chemimpex.com

Contributions to Biochemical and Pharmaceutical Development

In the realm of biochemical and pharmaceutical development, amino acid derivatives like Ethyl 2-((2-aminoethyl)amino)acetate serve as crucial building blocks. medchemexpress.commedchemexpress.com These compounds are integral to the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple functional groups allows for a variety of chemical modifications, enabling the creation of a diverse library of compounds for biological screening.

The Boc-protected form of the compound, Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, is particularly useful in peptide synthesis. google.comechemi.com The Boc protecting group allows for controlled, stepwise addition of amino acid units, a fundamental process in creating peptide nucleic acid (PNA) monomers. google.com PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, and they have shown promise in various biomedical applications, including diagnostics and gene therapy.

Furthermore, the core structure of Ethyl 2-((2-aminoethyl)amino)acetate is found in ligands designed to chelate metal ions for medical purposes. For example, related structures are incorporated into larger molecules like DOTA-monoamides, which can form stable complexes with metal ions such as gadolinium. These complexes are investigated for their potential use as contrast agents in magnetic resonance imaging (MRI) and in targeted radiotherapy. ontosight.ai The ability of the ligand to be modified allows for the fine-tuning of the properties of the resulting metal complex, such as its stability and biological distribution.

Relevance in Coordination Chemistry and Catalysis

The multiple nitrogen and oxygen donor atoms in Ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride make it an excellent ligand in coordination chemistry. It can form stable complexes with a variety of metal ions, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). bohrium.com The resulting metal complexes can exhibit interesting geometries, such as square planar or octahedral, depending on the metal ion and reaction conditions. bohrium.com

These metal complexes are not merely of structural interest; they often possess catalytic activity. The ligand can act as a tetradentate Schiff base, forming stable complexes that can catalyze various chemical reactions. bohrium.com The study of such complexes contributes to the development of new catalysts for organic synthesis and industrial processes. For example, metallophthalocyanines bearing similar aminoethoxy substituents have been synthesized and characterized for their redox properties, which are crucial for catalytic applications. researchgate.net

The ability of the ligand to form complexes with different metal ions also has applications in analytical chemistry. For instance, unsymmetrical salicylaldimine ligands derived from related aminoethyl compounds have been used for the selective extraction and preconcentration of metal ions like copper(II) from aqueous solutions. researchgate.net This highlights the potential of these types of compounds in developing new methods for environmental monitoring and remediation. The study of the formation and properties of these metal complexes, including their electronic spectra and magnetic susceptibility, provides valuable insights into their structure and bonding, which is fundamental to advancing the field of coordination chemistry. bohrium.comresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKQTVNTKKSWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

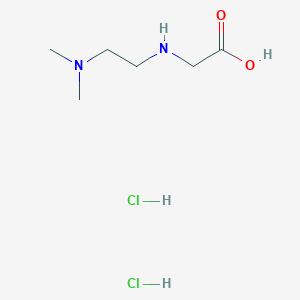

CCOC(=O)CNCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing the chemical environment and connectivity of protons and carbons.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their arrangement in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in different functional groups experience varying degrees of magnetic shielding, causing them to resonate at distinct frequencies. oregonstate.edu Furthermore, the interaction between neighboring, non-equivalent protons, known as spin-spin coupling, results in the splitting of signals into characteristic patterns (e.g., singlets, doublets, triplets), which reveals proton connectivity.

For N-beta-Aminoethyl-gly-oet 2hcl, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the ethyl ester and the aminoethyl glycine (B1666218) backbone. The acidic protons of the amine hydrochlorides and any residual water may appear as broad signals that can exchange with deuterium in a solvent like D₂O.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | -O-CH₂- |

| -O-CH₂- (ethyl) | ~4.1-4.3 | Quartet (q) | -CH₃ |

| -N-CH₂-C=O | ~3.8-4.0 | Singlet (s) | None |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal. The chemical shift of a ¹³C signal indicates the type of carbon atom (e.g., carbonyl, aliphatic).

The ¹³C-NMR spectrum for this compound is expected to display six distinct signals, corresponding to each carbon atom in the molecule's asymmetric structure. The carbonyl carbon of the ester group would appear furthest downfield, typically above 165 ppm. mpg.de

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (ester) | ~168-172 |

| -O-C H₂- (ethyl) | ~60-63 |

| -N-C H₂-C=O | ~48-52 |

| -N-C H₂-CH₂-N- | ~40-45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming molecular connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In the COSY spectrum of this compound, a cross-peak would be expected between the methyl triplet and the methylene quartet of the ethyl group, confirming their direct connectivity. Correlations would also be seen among the protons of the ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is used to definitively assign which proton signal corresponds to which carbon signal. For example, the signal for the -O-CH₂- protons at ~4.2 ppm would show a correlation to the carbon signal at ~61 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules like this compound. nih.gov In ESI-MS, the sample is ionized directly from a solution, typically yielding a protonated molecular ion, [M+H]⁺.

For this compound, the analysis would be performed on the free base (C₆H₁₄N₂O₂), which has a molecular weight of approximately 146.18 g/mol . The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 147.19. Analysis of fragmentation patterns, often induced by tandem mass spectrometry (MS/MS), can reveal characteristic losses. Common fragmentation pathways for related aminoethyl compounds include β-cleavage, which is the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. researchgate.net This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

For this compound, HRMS would be used to measure the exact mass of the [M+H]⁺ ion. The calculated exact mass for the protonated free base, [C₆H₁₅N₂O₂]⁺, is 147.11335. An experimental HRMS measurement matching this value would provide strong evidence for the correct elemental composition, thus confirming the compound's identity and high purity.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in determining the purity of this compound and quantifying its presence in a sample. These techniques separate the compound from potential impurities, byproducts, and starting materials.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar molecules.

A typical RP-HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the polar nature of this compound, stemming from its amino and ester functional groups, careful selection of the mobile phase composition and additives is crucial for achieving optimal separation.

A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often utilized to ensure the elution of compounds with a wide range of polarities. A common mobile phase system consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention of the highly polar analyte.

Detection can be accomplished using several methods. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for the monitoring of the elution profile at specific wavelengths. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides not only quantitative data but also mass information, which is invaluable for impurity identification.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Note: This table represents a hypothetical set of parameters and would require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) for Volatile Byproducts

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and thermal instability, GC is an essential technique for the detection and quantification of volatile byproducts that may be present from its synthesis. Such impurities could include residual solvents (e.g., ethanol, dichloromethane) or volatile starting materials.

Headspace GC is a particularly useful technique for this purpose. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This prevents the non-volatile components of the sample from contaminating the instrument. A flame ionization detector (FID) is commonly used for the detection of organic volatile impurities due to its high sensitivity.

Table 2: Representative GC Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |

| Detector | FID at 280 °C |

| Injection Mode | Headspace |

Note: This table provides an example of typical GC conditions that would need to be validated for the specific impurities of interest.

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, and chlorine) in the compound. This experimental data is then compared to the theoretical values calculated from the molecular formula (C₆H₁₆Cl₂N₂O₂) to verify the empirical formula and assess the purity of the sample. The presence of two hydrochloride salts is a key feature to be confirmed by this analysis.

Table 4: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage | Experimental Percentage (Typical) |

| Carbon (C) | 32.89% | 32.85 ± 0.3% |

| Hydrogen (H) | 7.36% | 7.40 ± 0.3% |

| Chlorine (Cl) | 32.36% | 32.30 ± 0.3% |

| Nitrogen (N) | 12.78% | 12.75 ± 0.3% |

| Oxygen (O) | 14.60% | 14.70 ± 0.3% |

The close correlation between the theoretical and experimentally determined percentages provides strong evidence for the correct elemental composition and high purity of the this compound sample.

Mechanistic Investigations of Chemical Reactions Involving N Beta Aminoethyl Gly Oet 2hcl

Reaction Kinetics and Thermodynamic Studies

Thermodynamic parameters for the interaction of metal ions with pseudo-mimics of human serum albumin containing a similar N-(2-aminoethyl)acetamide moiety have been studied, revealing information about the stability of the resulting complexes. researchgate.net For peptide bond formation, additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) have been shown to have a remarkable capacity to suppress racemization and improve coupling efficiency, and their thermodynamic properties have been compared to other common additives. nih.gov While direct thermodynamic data for N-beta-Aminoethyl-gly-oet 2hcl is scarce, the study of related esterification reactions, such as the synthesis of ethyl acetate, has been aided by computational methods to determine thermodynamic data like enthalpy and Gibbs free energy changes. acs.orgmdpi.com

Table 1: Kinetic Data for the Reaction of CO2 with 2-((2-aminoethyl)amino)ethanol (AEEA) in Aqueous Solution

| Temperature (K) | Amine Concentration (mol/m³) | Pseudo-first-order rate constant (k₀) (s⁻¹) |

|---|---|---|

| 298 | 9.93 - 80.29 | Data not specified in the provided text |

| 303 | 9.93 - 80.29 | Data not specified in the provided text |

| 308 | 9.93 - 80.29 | Data not specified in the provided text |

| 313 | 9.93 - 80.29 | Data not specified in the provided text |

This table is based on a study of a related compound, AEEA, as specific data for this compound is not available. The study indicates that rate constants were measured, but the specific values across the concentration range are not detailed in the provided search results. researchgate.net

Proposed Reaction Mechanisms for Synthetic Pathways

The synthesis of this compound and its derivatives often involves nucleophilic substitution reactions. A common synthetic route involves the reaction of a primary amine with a suitable electrophile. For instance, N-substituted ethylenediamine (B42938) derivatives can be prepared through methods like Michael addition, followed by hydrazinolysis and Curtius rearrangement, or by nucleophilic substitution with reagents like N-(2-bromoethyl)phthalimide. asianpubs.org The synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which are structurally related to the target compound, starts from N-(2-aminoethyl)glycine and are stored as stable hydrochloride salts. acs.org

Due to the presence of two amine groups, this compound primarily acts as a nucleophile. The primary and secondary amines can attack electrophilic centers. The nucleophilicity of amines is a well-established concept in organic chemistry, with the lone pair of electrons on the nitrogen atom initiating the reaction. ucalgary.camasterorganicchemistry.com The reactivity of the two amine groups can be different, with the primary amine generally being more sterically accessible and potentially more reactive, depending on the reaction conditions. In peptide synthesis, the amino group of an amino acid ester attacks an activated carboxyl group. atdbio.com Similarly, in reactions involving this compound, the amino groups can attack acylating agents, alkyl halides, or other electrophiles. For example, the synthesis of related compounds involves the nucleophilic attack of an amino group on ethyl bromoacetate.

The compound itself is not typically considered an electrophile. However, derivatives can be made where a part of the molecule is transformed into an electrophilic center.

In reactions involving ethylenediamine derivatives, the formation of cyclic intermediates is a common mechanistic feature. For instance, in the N → N′ acyl migration of a benzoyl group in an ethylenediamine derivative, a carbinolamine intermediate (a tetrahedral addition intermediate) has been isolated and characterized by 1H and 13C-NMR spectroscopy. tandfonline.comtandfonline.comresearchgate.net This intermediate exists in equilibrium with an imidazolinium hydroxide (B78521) ionic species. tandfonline.com The formation of such tetrahedral intermediates is a key step in many acylation reactions. nih.gov In the synthesis of peptide nucleic acids (PNAs) using N-(2-aminoethyl)glycine derivatives, the coupling reactions proceed through activated ester intermediates. atdbio.comnih.gov

Table 2: 13C-NMR Spectral Data for an Acyl Migration Intermediate

| Carbon Atom | Chemical Shift (δ, ppm) of Compound 1a | Chemical Shift (δ, ppm) of Intermediate I'a |

|---|---|---|

| C-2 | 162.0 | 168.0 |

| C-4 | 55.0 | 95.0 |

| C-5 | 48.0 | 50.0 |

| N-CH3 | 35.0 | 33.0 |

| C-ipso | 134.0 | 132.0 |

| C-ortho | 127.5 | 129.0 |

| C-meta | 128.0 | 128.0 |

| C-para | 130.0 | 131.0 |

This data is from a study on a related N-benzoyl-N'-phenylethylenediamine derivative and its cyclic intermediate, as specific data for this compound is not available. tandfonline.com

Stereochemical Considerations and Stereoselectivity in Reactions

When this compound is used in the synthesis of chiral molecules, stereochemical control is a critical aspect. The synthesis of vicinal diamines, which are structurally related to the ethylenediamine core of the target compound, has been a subject of stereoselective synthesis studies. For example, the selective opening of a cis-2,4,5-triarylimidazoline ring can lead to erythro-1,2-diamino-1,2-diarylethane derivatives, which can then be isomerized to the threo-diastereomer. researchgate.net In the synthesis of perhydroquinoxaline-based κ receptor agonists, the relative configuration of a tetrasubstituted cyclohexane (B81311) derivative was determined by X-ray crystal structure analysis. mdpi.com

Catalyst-controlled regio- and stereoselective synthesis has been employed to create complex heterocyclic systems from derivatives of ethylenediamine, such as ethylenediamine diacetate (EDDA). rsc.org In the context of peptide synthesis, preventing racemization at the chiral α-carbon is paramount. The use of coupling additives like Oxyma has been shown to be highly effective in suppressing racemization during amide bond formation. nih.govcsic.esbiosyn.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding stereoselectivity. acs.org

DFT calculations are frequently used to model the transition states of chemical reactions, providing insights into the energy barriers and reaction pathways. youtube.com For example, in the DMAP-catalyzed acetylation of alcohols, DFT studies have shown that the energetically most favorable pathway proceeds through a nucleophilic catalysis mechanism, with the formation of an acetylpyridinium/acetate ion pair. nih.gov In the context of enantioselective acylation, DFT calculations have been used to identify the transition state structures that lead to the different enantiomers, helping to explain the origin of enantioselectivity. nih.govresearchgate.net

No information could be found regarding molecular dynamics simulations of reaction pathways specifically involving the chemical compound this compound.

A thorough search of available scientific literature and chemical databases did not yield any specific studies or data on the mechanistic investigations of chemical reactions for this particular compound through molecular dynamics simulations. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline.

Further research in broader computational chemistry databases and journals also did not provide any relevant information on the reaction pathways or simulated molecular dynamics of this compound. This suggests a lack of published research in this specific area for this compound.

Applications of N Beta Aminoethyl Gly Oet 2hcl in Biomedical and Material Sciences

Pharmaceutical Development and Drug Discovery Research

N-β-Aminoethyl-Gly-OEt·2HCl is a key precursor in the synthesis of complex molecules with therapeutic potential. Its utility in pharmaceutical development stems from its role as a versatile scaffold, enabling the construction of novel therapeutic agents and research tools.

Building Block for Peptide-Based Therapeutics

The most significant application of N-β-Aminoethyl-Gly-OEt·2HCl is as the foundational monomer for the synthesis of Peptide Nucleic Acids (PNAs). pnas.orgnih.gov PNAs are synthetic polymers that mimic the structure of DNA and RNA. acs.org In PNA, the naturally occurring sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine chain, to which nucleobases are attached. revistamedicinamilitara.ronih.gov This modification grants PNA unique properties that are highly advantageous for therapeutic applications.

The neutral polyamide backbone of PNA, derived from the N-(2-aminoethyl)glycine unit, eliminates the electrostatic repulsion found in DNA and RNA duplexes. researchgate.net This results in a higher binding affinity and specificity for complementary DNA and RNA sequences. acs.orgwikipedia.org Furthermore, this synthetic backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation. wikipedia.orgmdpi.com

These properties make PNA, and by extension its N-β-Aminoethyl-Gly-OEt·2HCl building block, central to the development of antisense and antigene therapies, which aim to inhibit the expression of disease-causing genes. wikipedia.org

Table 1: Comparison of Properties: PNA vs. DNA

| Property | Peptide Nucleic Acid (PNA) | Deoxyribonucleic Acid (DNA) |

|---|---|---|

| Backbone Structure | Neutral N-(2-aminoethyl)glycine peptide backbone | Negatively charged deoxyribose-phosphate backbone |

| Binding Affinity | Very high affinity to complementary DNA/RNA | High affinity to complementary DNA/RNA |

| Specificity | Excellent; highly sensitive to mismatches | High, but less sensitive to mismatches than PNA |

| Enzymatic Stability | Resistant to nucleases and proteases | Degraded by nucleases |

| pH Stability | Stable over a wide pH range | Sensitive to extreme pH conditions |

Intermediate in Amino Acid Derivative Synthesis

N-β-Aminoethyl-Gly-OEt·2HCl serves as a crucial intermediate in the synthesis of more complex amino acid derivatives. The process of creating PNA monomers is a prime example of this application. The synthesis starts with the N-(2-aminoethyl)glycine ethyl ester backbone. In a series of chemical reactions, protected nucleobases (such as adenine, guanine, cytosine, and thymine) are covalently attached to the glycine (B1666218) nitrogen of the backbone, typically via an acetyl linker. This process transforms the simple starting molecule into a series of complex, non-canonical amino acid derivatives, each carrying a specific piece of genetic information. These monomers are then used in solid-phase synthesis, similar to peptide synthesis, to build PNA oligomers of a desired sequence. acs.org

Development of Ligands for Biological Receptors

The primary role of N-β-Aminoethyl-Gly-OEt·2HCl in ligand development is realized through its incorporation into PNAs. PNAs are designed as high-affinity, sequence-specific ligands for nucleic acids (DNA and RNA), which are fundamental biological receptors that control cellular processes. nih.gov By arranging the nucleobases in a specific sequence on the N-(2-aminoethyl)glycine backbone, scientists can create PNA oligomers that bind to precise gene sequences. acs.org

This targeted binding allows PNAs to function as ligands that can:

Invade double-stranded DNA: Forming a stable PNA-DNA-PNA triplex, which can modulate gene expression. nih.gov

Bind to mRNA: Preventing the translation of the messenger RNA into protein. revistamedicinamilitara.ro

Target specific RNA structures: Such as those found in viruses or the RNA component of enzymes like telomerase. scispace.com

The development of these PNA-based ligands is a key strategy in creating targeted therapeutics and advanced diagnostic probes. nih.gov

Design of Enzyme Inhibitors and Modulators

Derivatives of N-β-Aminoethyl-Gly-OEt·2HCl, particularly PNAs, have been effectively designed as potent and specific enzyme inhibitors. The mechanism of inhibition is typically based on an antisense or steric hindrance approach, where the PNA binds to a nucleic acid component that is essential for the enzyme's function.

A prominent example is the inhibition of telomerase, a ribonucleoprotein enzyme crucial for the proliferation of many cancer cells. pnas.org PNAs designed to be complementary to the template region of the telomerase RNA component (hTR) can bind with high affinity. nih.gov This binding event blocks the active site of the enzyme, inhibiting its function and leading to telomere shortening and eventual cell death in tumor lines. pnas.orgacs.org

Similarly, PNAs can be designed to inhibit other enzymes that interact with nucleic acids, such as:

DNA Polymerases and Helicases: By binding to the DNA template, PNAs can physically block the progression of these enzymes, thereby inhibiting DNA replication. oup.comresearchgate.net

Reverse Transcriptase: PNAs targeting viral RNA templates can inhibit the synthesis of viral DNA, a strategy explored for antiviral therapies against viruses like HIV. revistamedicinamilitara.roscispace.com

Table 2: Examples of PNA-Based Enzyme Inhibition

| Target Enzyme | Mechanism of Inhibition | Therapeutic Area |

|---|---|---|

| Telomerase | Binds to the RNA template component, blocking the active site. pnas.orgscispace.com | Oncology |

| DNA Polymerase | Forms a steric block on the DNA template, preventing transcription. nih.gov | Research, Antiviral |

| Reverse Transcriptase | Binds to the viral RNA template, inhibiting cDNA synthesis. revistamedicinamilitara.ro | Antiviral (e.g., HIV) |

| Ribosomes (Translation) | Binds to ribosomal RNA (rRNA) at functional sites. mdpi.com | Antibacterial |

Biochemical Research Applications

In addition to its role in drug development, N-β-Aminoethyl-Gly-OEt·2HCl and its derivatives are valuable tools in fundamental biochemical research.

Studies in Amino Acid Metabolism and Protein Synthesis

As a non-natural amino acid derivative, N-(2-aminoethyl)glycine is utilized in biochemical studies to probe the mechanisms of amino acid metabolism and protein synthesis. Its incorporation into research protocols allows scientists to investigate the specificity of cellular machinery. For instance, researchers can use this compound to study the tolerance and response of the ribosomal machinery to unnatural amino acid building blocks during translation. researchgate.netpnas.org

Furthermore, the N-(2-aminoethyl)glycine backbone itself is a subject of biochemical and astrobiological research. It has been hypothesized to be a potential backbone for pre-biotic genetic molecules before the evolution of RNA and DNA, making it a compound of interest in studies on the origin of life. wikipedia.org Its resistance to common proteases also makes it an excellent scaffold for creating stable peptide-like molecules for use in various biochemical assays where degradation is a concern. mdpi.com

Peptide Nucleic Acid (PNA) Backbone Construction

N-beta-Aminoethyl-gly-oet 2hcl is a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine units. researchgate.netmdpi.comresearchgate.net This modification imparts PNAs with unique properties, such as high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation by nucleases and proteases. mdpi.com

The synthesis of PNA oligomers involves the sequential coupling of N-(2-aminoethyl)glycine monomers, each carrying a specific nucleobase. The ethyl ester group in this compound serves as a convenient handle during the initial stages of monomer synthesis, which is typically carried out using solid-phase peptide synthesis techniques. researchgate.net The N-(2-aminoethyl)glycine backbone provides a neutral charge to the PNA molecule, which reduces electrostatic repulsion and contributes to the high stability of PNA-DNA or PNA-RNA duplexes. mdpi.com The conformational flexibility of the backbone can be further modified by introducing substituents on the pyrrolidine ring of N-(pyrrolidin-2-ethyl)glycine-based PNA (pet-PNA), which can enhance sequence specificity. nih.gov

| Property | Description | Reference |

|---|---|---|

| High Binding Affinity | Forms highly stable duplexes with DNA and RNA due to its neutral backbone. | mdpi.com |

| Sequence Specificity | Can discriminate between perfectly matched and mismatched target sequences. | mdpi.com |

| Enzymatic Stability | Resistant to degradation by nucleases and proteases. | mdpi.com |

Chelating Agent in Biological Systems

The term "chelating agents" refers to chemical compounds that can form stable, water-soluble complexes with metal ions. drugs.com These agents, also known as chelants or chelators, possess a ring-like structure that forms at least two bonds with a metal ion, facilitating its transport or removal from a system. drugs.com The structure of this compound, containing multiple nitrogen and oxygen atoms, imparts it with the ability to act as a chelating agent. chemimpex.com

This chelating capability is significant in various biological contexts. For instance, derivatives of N-(2-aminoethyl)glycine can be designed to selectively bind to specific metal ions. This is crucial for the development of sensors for metal ion detection in biological systems. nih.govmdpi.com The chelation of metal ions can influence their bioavailability and reactivity. By sequestering metal ions, these agents can prevent them from participating in harmful redox reactions or can facilitate their transport across biological membranes. The design of synthetic receptors based on metal-chelating amino acids allows for the sensing of metal ions and the interaction with specific proteins, such as those with histidine tags. nih.gov Common chelating agents like EDTA and EGTA are widely used in biochemistry to control the concentration of divalent cations. interchim.fr

| Metal Ion | Biological Relevance | Reference |

|---|---|---|

| Copper (Cu²⁺) | Essential trace element, but toxic in excess. | mdpi.com |

| Nickel (Ni²⁺) | Component of some enzymes, but can be allergenic and toxic. | nih.gov |

| Calcium (Ca²⁺) | Crucial for cell signaling and structural roles. | nih.gov |

Applications in Diagnostic Reagent Development

The unique properties of molecules derived from this compound, particularly PNAs, have led to their extensive use in the development of diagnostic reagents. chemimpex.com

Biomarker Detection Strategies

PNA-based probes, synthesized from the N-(2-aminoethyl)glycine backbone, are increasingly utilized in molecular diagnostics for the detection of specific nucleic acid biomarkers associated with various diseases, including infectious diseases, genetic disorders, and cancer. creative-peptides.commdpi.com The high affinity and specificity of PNA probes allow for the reliable detection of target DNA or RNA sequences, even at low concentrations. mdpi.com

Several diagnostic techniques leverage the advantages of PNA probes:

PNA-Fluorescence In Situ Hybridization (PNA-FISH): PNA probes labeled with fluorophores are used to visualize specific DNA or RNA sequences within cells or tissues. pnabio.combiosyn.com This technique is valuable for identifying pathogens and analyzing chromosomal abnormalities. creative-peptides.com

PCR Clamping: PNA probes can be used in polymerase chain reaction (PCR) to selectively inhibit the amplification of wild-type sequences, thereby enabling the sensitive detection of mutations. acs.org

Biosensors: PNA probes can be immobilized on the surface of biosensors to capture complementary nucleic acid targets. The hybridization event can then be detected using various methods, including electrochemical and optical signals. mdpi.com

Microarrays: High-density PNA microarrays have been developed for the simultaneous analysis of multiple nucleic acid targets, allowing for efficient screening of genetic variations. creative-peptides.com

| Technique | Principle | Application | Reference |

|---|---|---|---|

| PNA-FISH | Hybridization of fluorescently labeled PNA probes to target nucleic acids in situ. | Pathogen identification, chromosome analysis. | pnabio.combiosyn.com |

| PCR Clamping | PNA probes block amplification of wild-type DNA, allowing for sensitive detection of mutations. | Cancer mutation detection. | acs.org |

| PNA-based Biosensors | Immobilized PNA probes capture target nucleic acids, generating a detectable signal. | Point-of-care diagnostics. | mdpi.com |

Imaging Agent Precursors

The N-(2-aminoethyl)glycine backbone can be modified to create precursors for imaging agents used in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities require the use of molecules labeled with a radioisotope. The chelating properties of the N-(2-aminoethyl)glycine structure are advantageous for this purpose, as it can be functionalized with chelators that can stably bind to radiometals such as Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc). mdpi.comresearchgate.net

For example, a PNA probe targeting a specific biomarker can be conjugated to a chelating agent. This construct can then be radiolabeled and administered to a patient. The PNA probe will bind to its target, allowing for the visualization of the target's location and concentration using PET or SPECT imaging. This approach has potential applications in oncology for tumor imaging and in monitoring the response to therapy. researchgate.net Furthermore, the N-(2-aminoethyl)glycine backbone can be derivatized with fluorophores for use in fluorescence-based imaging and assays. acs.org The development of such imaging agents often involves a multi-step synthesis where the this compound serves as a key starting material. acs.orgnih.gov

Polymer and Material Science Applications

The bifunctional nature of this compound also lends itself to applications in polymer and material science.

Monomer in Polymer Synthesis

This compound can be considered a diamine-ester monomer, making it a potential candidate for the synthesis of polyamides and other polymers. nih.gov Polyamides are a class of polymers characterized by repeating amide linkages. The reaction of the amino groups of this compound with dicarboxylic acids or their derivatives would lead to the formation of a polyamide chain. The ester group could either be retained as a side chain, imparting specific properties to the polymer, or it could be hydrolyzed post-polymerization to provide carboxylic acid functionalities for further modification.

While specific examples of homopolymers of this compound are not extensively documented in readily available literature, the principles of step-growth polymerization suggest its utility in creating novel polymers with tailored properties. For instance, the incorporation of the N-(2-aminoethyl)glycine unit into a polymer backbone could introduce hydrophilicity and potential for hydrogen bonding, which could be beneficial for applications in biomaterials and drug delivery. nih.gov The synthesis of amide derivatives from ethyl glycinate demonstrates the reactivity of the amino group for forming amide bonds, a key reaction in polyamide synthesis. semanticscholar.org

Functionalization of Polymeric Materials

The chemical compound this compound, also known as N-(2-aminoethyl)glycine ethyl ester dihydrochloride (B599025), serves as a pivotal building block in the synthesis of specialized polymeric structures, most notably Peptide Nucleic Acids (PNAs). chemimpex.comdergipark.org.tr PNAs are synthetic polymers that mimic the structure of DNA and RNA, with a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units. dergipark.org.tr This unique structural feature imparts PNAs with remarkable properties, making them a significant area of research in biomedical and material sciences.

The functionalization of materials with this compound is primarily achieved through its incorporation as a monomer during the synthesis of these novel polymers. The process involves the coupling of the N-(2-aminoethyl)glycine backbone with nucleobase-acetic acid moieties. dergipark.org.tr This synthetic route allows for the precise arrangement of nucleobases along the polymer chain, creating materials with tailored recognition capabilities for natural nucleic acids (DNA and RNA).

Key Research Findings:

The primary application of this compound in the context of polymeric materials is in the synthesis of PNAs for various biomedical applications. Research has demonstrated that the resulting PNA polymers exhibit superior hybridization propensity with DNA and RNA compared to their natural counterparts. dergipark.org.tr This is attributed to the neutral charge of the PNA backbone, which eliminates electrostatic repulsion. dergipark.org.tr

The synthesis of PNA monomers using N-(2-aminoethyl)glycine derivatives, such as this compound, is a well-established process. dergipark.org.trresearchgate.net These monomers are then used in solid-phase synthesis to construct PNA oligomers with specific sequences. The ability to create custom PNA sequences allows for the development of materials with highly specific molecular recognition properties.

While direct evidence of this compound being used to functionalize the surface of pre-existing commodity polymers is not prevalent in the reviewed literature, its role as a fundamental constituent of PNAs represents a significant contribution to the field of functional polymeric materials. The unique properties of PNAs, derived from their N-(2-aminoethyl)glycine backbone, enable their use in a variety of advanced applications.

Interactive Data Table: Properties of PNA Derived from N-(2-aminoethyl)glycine Monomers

| Property | Description | Relevance in Biomedical and Material Sciences |

| Backbone Structure | Composed of repeating N-(2-aminoethyl)glycine units. | Confers high binding affinity and specificity to target nucleic acids. |

| Charge | Electrically neutral backbone. | Eliminates electrostatic repulsion, leading to stronger and more stable hybridization with DNA and RNA. |

| Nuclease Resistance | Not recognized by cellular nucleases. | Increased stability in biological environments, making them suitable for in vivo applications. |

| Sequence Specificity | Can be synthesized with any desired sequence of nucleobases. | Enables the design of probes for specific gene sequences, diagnostics, and therapeutics. |

The functionalization of materials through the synthesis of PNAs from this compound and its derivatives continues to be a vibrant area of research, with potential applications in gene therapy, diagnostics, and the development of novel biomaterials.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of SAR in Biological Systems

The biological activity of N-beta-Aminoethyl-gly-oet 2hcl and its analogs is profoundly influenced by their structural characteristics. Studies have focused on understanding how chemical modifications translate into altered biological outcomes.

Research into the gastrointestinal absorption of N-(2-aminoethyl)glycine (Aeg), the parent amino acid of the target compound, has provided valuable SAR insights. A key study demonstrated that modifications to either the amino or carboxyl groups of Aeg lead to a decrease in its absorption. This suggests that these functional groups are critical for recognition and transport across biological membranes.

Conversely, the formation of oligomers from the parent amino acid has a strikingly different effect. The di- and tetra-oligomers of Aeg were found to be more rapidly absorbed compared to the monomeric form, with total absorption observed within two hours of administration nih.gov. This indicates that a certain degree of polymerization can enhance the bioavailability of the core structure.

These findings are summarized in the table below, illustrating the impact of structural changes on the biological activity (gastrointestinal absorption) of N-(2-aminoethyl)glycine and its derivatives.

| Structural Modification | Effect on Gastrointestinal Absorption | Reference |

| Substitution at the amino function | Decreased | nih.gov |

| Substitution at the carboxyl function | Decreased | nih.gov |

| Dimerization (Di-oligomer) | Increased | nih.gov |

| Tetramerization (Tetra-oligomer) | Increased | nih.gov |

This interactive table summarizes the key findings on how structural modifications of the N-(2-aminoethyl)glycine backbone influence its gastrointestinal absorption.

To date, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its direct derivatives are not extensively reported in publicly available literature. QSAR studies typically require a dataset of structurally diverse analogs with corresponding biological activity data to derive mathematical models that predict the activity of new compounds. The absence of such focused studies on this particular compound limits the quantitative prediction of its biological activity based on structural features.

However, the principles of QSAR can be generally applied to understand the potential drivers of its activity. Key molecular descriptors that would likely influence the biological activity of this compound and its analogs include:

Topological descriptors: Molecular size, shape, and branching.

Electronic descriptors: Distribution of charges, dipole moment, and polarizability, which would be crucial for receptor interactions.

Hydrophobic descriptors: LogP (partition coefficient), which influences membrane permeability and interaction with hydrophobic pockets in proteins.

Hydrogen bonding descriptors: The number of hydrogen bond donors and acceptors, critical for specific interactions with biological targets.

Future QSAR studies on a series of this compound derivatives would be invaluable in designing new molecules with tailored biological activities.

Investigation of SPR in Material Science Contexts

In the realm of material science, the structure of this compound is a key determinant of its properties, particularly its function as a chelating agent and its potential role in polymerization processes.

This compound possesses a structure conducive to chelation, with its ethylenediamine (B42938) and glycine-like components providing multiple coordination sites (nitrogen and oxygen atoms) for metal ions. The efficacy of chelation is highly dependent on the structural arrangement of these donor atoms.

The ethylenediamine backbone creates a stable five-membered chelate ring upon coordination with a metal ion. The stability of the resulting metal complex is influenced by several structural factors:

Nature of the Donor Atoms: The nitrogen atoms of the ethylenediamine moiety and the oxygen atoms of the carboxyl group are the primary coordination sites. The basicity of the nitrogen atoms and the acidity of the carboxyl group, which can be altered by substitution, will directly impact the stability of the metal complex.

Chelate Ring Size: The formation of five- and six-membered chelate rings is generally favored entropically, leading to more stable complexes. The structure of this compound is predisposed to form such stable rings.

Steric Hindrance: Bulky substituents near the coordination sites can hinder the approach of a metal ion, thereby reducing the stability of the complex.

While specific studies quantifying the impact of structural modifications on the chelating efficacy of this compound are limited, research on related ethylenediamine and amino acid complexes provides a framework for understanding these relationships. For instance, substitution on the ethylenediamine backbone can alter the conformation of the chelate ring and, consequently, the stability of the metal complex.

The bifunctional nature of this compound, with its primary and secondary amine groups and an ester group, suggests its potential as a monomer or building block in polymerization reactions. Polymers of N-(2-aminoethyl)glycine are known to form the backbone of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA researchgate.net.

The polymerization behavior and the performance of the resulting materials would be intrinsically linked to the structure of the monomer:

Reactivity of Functional Groups: The reactivity of the amine and ester groups will dictate the type of polymerization that can occur (e.g., polycondensation). Modifications to these groups would alter the polymerization kinetics and the structure of the resulting polymer.

Flexibility of the Backbone: The ethylenediamine and glycine (B1666218) components of the molecule provide a degree of flexibility to the polymer chain, which can influence the material's mechanical properties, such as its elasticity and tensile strength.

Side-Chain Interactions: While the core structure is important, the introduction of functional groups as side chains would allow for tuning of the material's properties. For example, hydrophilic or hydrophobic side chains would affect the polymer's solubility and its interactions with other materials.

Although direct studies on the polymerization of this compound and the performance of the resulting materials are not widely available, research on the chemoenzymatic polymerization of other amino acid esters, such as l-serine ethyl ester, demonstrates the feasibility of using such monomers to create polypeptides with specific secondary structures (e.g., β-sheets) that influence material properties nih.govacs.org.

An exploration of the chemical compound N-(2-Aminoethyl)glycine ethyl ester dihydrochloride (B599025) reveals a molecule with significant untapped potential across various scientific domains. As a derivative of glycine, the simplest amino acid, its unique structure, featuring an ethylenediamine side chain and an ethyl ester group, positions it as a versatile building block for future scientific and translational research. This article focuses on the prospective research directions for this compound, structured around novel synthesis, drug delivery, advanced screening, biosensor development, and nanotechnology.

Future Research Directions and Translational Perspectives

The unique bifunctional nature of N-(2-Aminoethyl)glycine ethyl ester 2HCl—possessing a secondary amine, a primary amine, and an ester group—makes it a compelling candidate for extensive future investigation. Its structural similarity to the backbone of peptide nucleic acids (PNAs) further enhances its research value. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.